REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.Cl.Cl[CH2:11][CH2:12][N:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[I:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:11][CH2:12][N:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)=[CH:4][CH:3]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
2.14 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCCN1CCOCC1
|
Name
|
|
Quantity
|
7.88 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at 85° C. for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The system was flushed with argon
|
Type
|
CUSTOM
|
Details
|
the tube was sealed
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between ethyl acetate and water
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a pale orange oil
|
Type
|
CUSTOM
|
Details
|
This oil was purified via column chromatography (eluting with 0-100% ethyl acetate-hexane)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(OCCN2CCOCC2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |